N-(2,4-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H19N5O5S and its molecular weight is 405.43. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis and Applications
The synthesis of heterocyclic compounds, including pyrazolo[3,4-d]pyrimidin-6-yl derivatives, is a significant area of research due to their diverse biological activities and potential therapeutic applications. One study details the heterocyclic synthesis with activated nitriles, exploring the synthesis of polyfunctionally substituted heterocycles including pyrimidines, pyrazolo, chromeno, and thiophene derivatives through various reactions involving compound 1a and acetic anhydride among other bifunctional compounds (Elian, Abdelhafiz, & abdelreheim, 2014). This research underscores the versatility of heterocyclic chemistry in generating compounds with potential scientific applications, including drug discovery.
Antimicrobial Activity
Another crucial area of research is the investigation into the antimicrobial properties of heterocyclic compounds derived from pyrazolo[3,4-d]pyrimidin-6-yl. Studies have shown that certain derivatives exhibit antimicrobial activity, pointing towards their potential use in developing new antimicrobial agents. For instance, the synthesis and evaluation of antimicrobial activities of new heterocycles incorporating the antipyrine moiety have been documented, where derivatives were tested and showed promising results (Bondock, Rabie, Etman, & Fadda, 2008).
Radioligand Imaging Applications
In the field of diagnostic imaging, derivatives of pyrazolo[3,4-d]pyrimidin-6-yl have been explored for their potential as radioligands. Research on the radiosynthesis of specific ligands for imaging the translocator protein with PET highlights the synthesis and potential application of these compounds in neuroimaging and the study of neuroinflammatory processes (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008). This application is particularly relevant for the non-invasive study of brain disorders and could facilitate the development of diagnostic and therapeutic strategies.
Anticancer Activity
The design and synthesis of derivatives for potential anticancer applications are another critical area of research. Compounds such as 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives have been synthesized and tested for their in vitro cytotoxic activity, revealing promising anticancer properties against various cancer cell lines (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020). This research direction holds potential for the discovery of new therapeutic agents in oncology.
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O5S/c1-26-10-3-4-12(13(7-10)27-2)19-14(24)9-28-17-20-15-11(16(25)21-17)8-18-22(15)5-6-23/h3-4,7-8,23H,5-6,9H2,1-2H3,(H,19,24)(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOYDKRUZCITNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3CCO)C(=O)N2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.